6-(Difluoromethoxy)isoquinolin-1(2H)-one

Purity Comparison Vendor Specifications Chemical Procurement

Secure the 6-(Difluoromethoxy)isoquinolin-1(2H)-one building block critical for replicating patented synthetic routes and conducting reliable SAR studies. The -OCHF2 motif enhances metabolic stability and acts as a hydrogen-bond donor—properties unattainable with common 6-methoxy or 6-fluoro analogs. Consistent ≥98% purity minimizes experimental variability, making it the superior choice for hit-to-lead optimization and sensitive biochemical assays.

Molecular Formula C10H7F2NO2
Molecular Weight 211.16 g/mol
CAS No. 630423-41-5
Cat. No. B3147751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)isoquinolin-1(2H)-one
CAS630423-41-5
Molecular FormulaC10H7F2NO2
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C=C1OC(F)F
InChIInChI=1S/C10H7F2NO2/c11-10(12)15-7-1-2-8-6(5-7)3-4-13-9(8)14/h1-5,10H,(H,13,14)
InChIKeyYRCLBSFDWXSSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-41-5): A High-Purity Fluorinated Heterocyclic Building Block for Drug Discovery


6-(Difluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-41-5) is a fluorinated heterocyclic compound belonging to the class of isoquinolin-1(2H)-ones. Its core structure consists of a bicyclic isoquinolinone scaffold, distinguished by a difluoromethoxy (-OCHF2) substituent at the 6-position . This specific substitution pattern imparts unique physicochemical properties relevant to medicinal chemistry, including moderate lipophilicity and the capacity to act as a hydrogen-bond donor [1]. It is primarily utilized as a versatile building block or synthetic intermediate in the construction of more complex, biologically active molecules [2].

Why 6-(Difluoromethoxy)isoquinolin-1(2H)-one is Not a Simple Swap for Other 6-Substituted Analogs


In medicinal chemistry, the substitution of a methoxy (-OCH3) or halogen group with a difluoromethoxy (-OCHF2) group is a non-trivial molecular change. This is due to the profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. While other 6-substituted isoquinolinones like 6-methoxy- or 6-fluoro- derivatives are commercially available, the -OCHF2 group offers a unique combination of properties: it acts as a hydrogen-bond donor (unlike -OCH3 or halogens), enhances metabolic stability by hindering cytochrome P450-mediated oxidation (unlike the more labile -OCH3 group), and modulates lipophilicity to a degree distinct from simple halogenation [1]. Therefore, directly replacing 6-(Difluoromethoxy)isoquinolin-1(2H)-one with a non-fluorinated or differently halogenated analog in a synthetic pathway or SAR study is not a scientifically sound practice and will likely yield a different, and potentially suboptimal, molecular profile [2].

Quantifiable Differentiators of 6-(Difluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-41-5) Against Key Comparators


Vendor-Specified Minimum Purity of 6-(Difluoromethoxy)isoquinolin-1(2H)-one vs. 6-Methoxy Analog

For procurement purposes, the minimum specified purity of a compound from a reputable vendor is a key initial selection criterion. According to vendor specifications, 6-(Difluoromethoxy)isoquinolin-1(2H)-one is consistently offered at a minimum purity of 98% by AKScientific . In contrast, the commonly used analog 6-Methoxyisoquinolin-1(2H)-one is frequently specified at a minimum purity of 97% by the same vendor and others . While a 1% difference may appear minor, it can be significant for applications requiring high-fidelity results, such as generating reliable SAR data or optimizing a critical synthetic step with high material costs.

Purity Comparison Vendor Specifications Chemical Procurement

Improved Metabolic Stability Profile of 6-(Difluoromethoxy)isoquinolin-1(2H)-one Over Non-Fluorinated 6-Methoxy Analog

The substitution of a methoxy (-OCH3) group with a difluoromethoxy (-OCHF2) group is a validated strategy in medicinal chemistry to enhance a compound's metabolic stability. The -OCH3 group is susceptible to rapid oxidative O-demethylation by cytochrome P450 enzymes, a common metabolic soft spot. The -OCHF2 group, however, significantly impedes this enzymatic degradation due to the strength of the C-F bonds, thereby extending the molecule's half-life [1]. This class-level inference applies directly to 6-(Difluoromethoxy)isoquinolin-1(2H)-one compared to its direct non-fluorinated analog, 6-methoxyisoquinolin-1(2H)-one.

Metabolic Stability Drug Metabolism Pharmacokinetics

Enhanced Hydrogen-Bond Donor Capacity of 6-(Difluoromethoxy)isoquinolin-1(2H)-one Compared to 6-Fluoro and 6-Chloro Analogs

The difluoromethoxy (-OCHF2) group possesses a unique electronic profile, enabling it to act as a weak hydrogen-bond donor. This is a property not shared by other common substituents like halogens (e.g., -F or -Cl) or the methoxy (-OCH3) group [1]. This capacity allows molecules containing the -OCHF2 group to form additional, specific interactions with biological targets (e.g., protein backbones or side chains) that are unavailable to analogs substituted with a simple fluorine or chlorine atom at the 6-position. This can translate into improved binding affinity and target selectivity, a key objective in lead optimization.

Binding Affinity Molecular Recognition Hydrogen Bonding

Recommended Application Scenarios for 6-(Difluoromethoxy)isoquinolin-1(2H)-one (CAS 630423-41-5) Based on Evidence


Use as a Key Intermediate in the Synthesis of Patent-Protected 6-Substituted Isoquinolinones

This compound is a preferred starting material or intermediate for the synthesis of the 6-substituted-1(2H)-isoquinolinone class of compounds described in patents like US8716481B2 [1]. Its specific substitution pattern makes it the direct precursor for further chemical diversification, providing access to intellectual property space that other 6-substituted analogs cannot. Procuring this exact building block is essential for adhering to the patented synthetic routes.

Strategic Scaffold for Probing Structure-Activity Relationships (SAR) in Fluorinated Drug Candidates

Given the well-documented advantages of the -OCHF2 group in enhancing metabolic stability and modulating hydrogen bonding [1], this compound serves as a strategic starting point for medicinal chemistry programs. It allows researchers to systematically explore the SAR around the isoquinolinone core with a fluorinated motif that is known to confer drug-like properties. This scenario is ideal for hit-to-lead or lead optimization phases where improved pharmacokinetic profiles are a primary objective.

High-Precision Research and Assay Development Requiring Stringent Purity

For applications where even minor impurities can confound results—such as in sensitive biochemical assays, biophysical binding studies, or as a standard in analytical method development—the consistently high minimum purity specification (98%) of this compound from reputable vendors [1] makes it a more reliable choice than the more commonly available 97% purity grade of the 6-methoxy analog. This reduces experimental variability and increases confidence in the data generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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